7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid, also known by its chemical formula C10H6ClNO3, is a compound with interesting properties. It is a member of the quinoline family and contains both chlorine and iodine atoms. The compound’s molecular weight is approximately 223.61 g/mol, and it has a melting point of 250°C (decomposes) .
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One common method starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes various transformations to yield 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid. This compound serves as an intermediate during the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug .
Chemical Reactions Analysis
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid can participate in several types of reactions:
Oxidation and Reduction: It can undergo redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, iodination may involve iodine and a suitable oxidant.
Major Products: The products formed depend on the specific reaction.
Scientific Research Applications
Researchers explore the compound’s applications across various fields:
Medicine: Its derivatives may exhibit antibacterial or antiviral properties.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its use in drug synthesis highlights its industrial relevance .
Mechanism of Action
The precise mechanism by which 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar compounds in the quinoline family may lack these specific halogens .
Remember that this information is based on available data, and further research may provide additional insights
Properties
IUPAC Name |
7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMKRSAEHORTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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